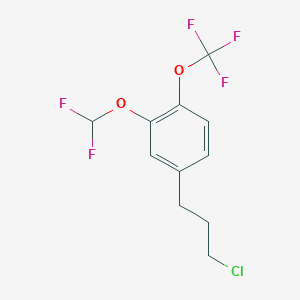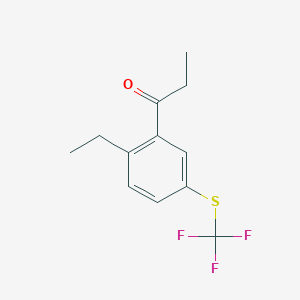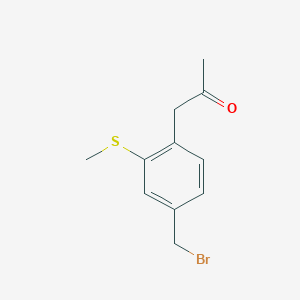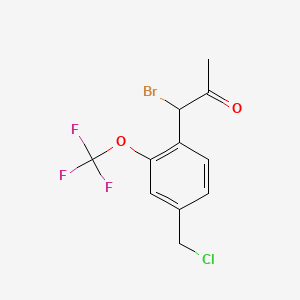
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the phenyl ring.
Ketone Formation: The formation of the propan-2-one moiety through oxidation or other suitable reactions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one involves its reactivity with various molecular targets. The presence of halogen atoms and the ketone group allows it to interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
1-Bromo-1-(4-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-chloropropane: Used in the preparation of active pharmaceutical ingredients and as a phase separation reagent.
1-Bromo-2-chloropropane: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen and trifluoromethoxy groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H9BrClF3O2 |
|---|---|
Poids moléculaire |
345.54 g/mol |
Nom IUPAC |
1-bromo-1-[4-(chloromethyl)-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(17)10(12)8-3-2-7(5-13)4-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
Clé InChI |
KAKJKIBCVWMKLK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)CCl)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
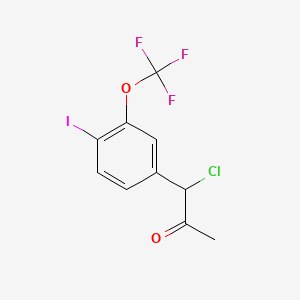

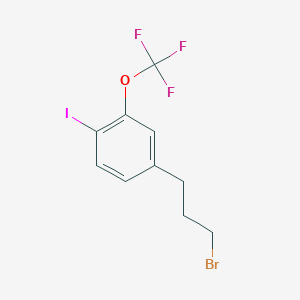

![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)

![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
